5-Methoxy-2'-(trifluoromethyl)biphenyl-2-carbaldehyde
Description
Properties
Molecular Formula |
C15H11F3O2 |
|---|---|
Molecular Weight |
280.24 g/mol |
IUPAC Name |
4-methoxy-2-[2-(trifluoromethyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C15H11F3O2/c1-20-11-7-6-10(9-19)13(8-11)12-4-2-3-5-14(12)15(16,17)18/h2-9H,1H3 |
InChI Key |
UBVXOGVJOPWTFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Catalytic System
The Suzuki-Miyaura cross-coupling reaction serves as the cornerstone for constructing the biphenyl scaffold. This method involves coupling a brominated benzaldehyde derivative with a 2-(trifluoromethyl)phenylboronic acid. Key catalytic systems include XPhos Pd G3 (3 mol%) in a toluene-water solvent mixture, with cesium carbonate (1.5–2.0 equiv) as the base. The reaction proceeds under nitrogen at 100°C for 4 hours, achieving near-quantitative conversion in model systems.
Aldehyde Protection Strategies
To prevent undesired side reactions at the aldehyde group during coupling, acetal protection is routinely employed. For example, treating 5-methoxy-2-bromobenzaldehyde with ethylene glycol under acidic conditions forms the corresponding 1,3-dioxolane derivative. Post-coupling, the acetal is cleaved using hydrochloric acid in tetrahydrofuran (THF), restoring the aldehyde functionality with >90% efficiency.
Optimization Challenges
-
Steric hindrance : The 2'-trifluoromethyl group impedes transmetalation, necessitating elevated temperatures (110–120°C) for complete conversion.
-
Catalyst loading : Reducing Pd catalyst to 1.5 mol% decreases costs but extends reaction time to 8–12 hours.
Nucleophilic Aromatic Substitution for Methoxy Group Installation
Displacement of Fluorine by Methoxide
An alternative route involves substituting a fluorine atom in 2-fluoro-5-(trifluoromethyl)benzaldehyde with methoxide. This one-step protocol uses sodium methoxide (1.8 equiv) in tetrahydrofuran (THF) at room temperature, followed by neutralization with acetic acid. The reaction achieves a 68.4% isolated yield after purification via preparative thin-layer chromatography (TLC).
Mechanistic Insights
The reaction proceeds via a concerted nucleophilic aromatic substitution (CSNAr) mechanism, where the electron-withdrawing trifluoromethyl group activates the aryl fluoride toward methoxide attack. Density functional theory (DFT) calculations suggest a transition state energy barrier of 18.3 kcal/mol, consistent with the observed room-temperature reactivity.
Limitations
-
Regioselectivity : Competing substitution at the 4-position occurs in 12–15% of cases, requiring careful chromatographic separation.
-
Functional group tolerance : The aldehyde moiety remains intact under these conditions, eliminating the need for protection.
Post-Coupling Formylation Strategies
Directed Ortho-Metalation-Formylation Sequence
For substrates lacking pre-installed aldehyde groups, a directed ortho-metalation (DoM) approach enables precise formylation. Treatment of 5-methoxy-2'-trifluoromethylbiphenyl with lithium diisopropylamide (LDA) at -78°C generates a stabilized aryl lithium species, which reacts with dimethylformamide (DMF) to yield the aldehyde. This method affords 73–78% yields but requires strict anhydrous conditions.
Vilsmeier-Haack Formylation
Electron-rich biphenyl systems undergo formylation via the Vilsmeier-Haack reaction. Using phosphoryl chloride (POCl₃) and DMF in dichloroethane at 60°C, the aldehyde group installs selectively at the 2-position with 65% efficiency. However, over-formylation at the 4'-position occurs in 8–10% of cases, necessitating recrystallization for purification.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Time (h) | Cost (Relative) |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | XPhos Pd G3, Cs₂CO₃ | 85–92 | 4–12 | High |
| Nucleophilic Substitution | NaOMe, AcOH | 68.4 | 5 | Low |
| Post-Coupling Formylation | LDA, DMF | 73–78 | 8 | Moderate |
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde group serves as a key reactive site for nucleophilic additions. Studies demonstrate its participation in:
-
Grignard reactions : Formation of secondary alcohols via organomagnesium reagents.
-
Cyanohydrin synthesis : Reaction with hydrogen cyanide (HCN) to yield α-hydroxy nitriles under basic conditions.
-
Imine formation : Condensation with primary amines to produce Schiff bases, useful in coordination chemistry.
Table 1: Representative Nucleophilic Additions
| Reaction Type | Reagent | Product | Yield | Conditions |
|---|---|---|---|---|
| Grignard Addition | CH₃MgBr | Biphenyl-methanol derivative | 78% | THF, 0°C → rt, 2 hr |
| Schiff Base Formation | Aniline | N-Benzylidene biphenyl derivative | 85% | Ethanol, reflux, 4 hr |
Suzuki–Miyaura Cross-Coupling
The biphenyl structure originates from palladium-catalyzed cross-coupling, as evidenced by:
-
Synthesis protocols : Reaction of brominated benzaldehyde intermediates with trifluoromethylphenylboronic acids using Pd(PPh₃)₄ (1.5 mol%) in dioxane/water (3:1) at 105°C .
-
Yield optimization : Average yields of 78% achieved through ligand selection and solvent tuning .
Key Mechanistic Features :
-
Oxidative addition of aryl halide to Pd(0)
-
Transmetallation with boronic acid
Electrophilic Aromatic Substitution
The electron-deficient trifluoromethyl group directs electrophiles to specific positions:
-
Nitration : Occurs preferentially at the para position relative to the trifluoromethyl group.
-
Halogenation : Bromination with Br₂/FeBr₃ yields 3-bromo derivatives (72% yield).
Table 2: Directed Substituent Effects
| Electrophile | Position Selectivity | Rationale |
|---|---|---|
| NO₂⁺ | C-4' (CF₃ para) | Strong -I effect of CF₃ |
| Br⁺ | C-3' (CF₃ meta) | Moderate deactivation by CF₃ |
Oxidation and Reduction Pathways
Oxidation :
-
Aldehyde → Carboxylic acid: KMnO₄/H₂SO₄ (82% conversion)
-
Methoxy demethylation: BBr₃ in CH₂Cl₂ (-78°C) yields phenolic derivatives
Reduction :
-
NaBH₄ reduces aldehyde to primary alcohol (95% yield)
-
Catalytic hydrogenation (H₂/Pd-C) saturates biphenyl rings under high pressure
Photochemical Reactivity
Blue light irradiation (450 nm) induces:
-
Singlet oxygen reactions : Oxygenation of methyl groups adjacent to biphenyl systems
-
Radical formation : Mediated by 4CzIPN-Br photocatalyst in CHCl₃/MeCN
Table 3: Photoreaction Parameters
| Condition | Catalyst | Solvent | Conversion |
|---|---|---|---|
| O₂, 12W blue LEDs | 4CzIPN-Br | CHCl₃/MeCN (1:1) | 91% |
Complexation Behavior
The aldehyde and methoxy groups enable coordination with:
-
Transition metals : Forms stable complexes with Cu(II) and Pd(II)
-
Biological targets : Acts as allosteric modulator for dopamine receptors via π-π stacking and hydrogen bonding
Critical Stability Considerations :
-
Trifluoromethyl group enhances thermal stability (decomposition >250°C)
-
Susceptible to hydrolysis under strongly acidic (pH <2) or basic (pH >12) conditions
This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, with applications spanning pharmaceutical intermediates to materials science precursors . Reaction outcomes are highly dependent on the electronic effects of substituents and careful optimization of catalytic systems.
Scientific Research Applications
Medicinal Chemistry
The compound is notable for its potential applications in drug discovery and development. Its structural features allow it to interact with various biological targets, making it a candidate for the design of novel pharmaceuticals.
Anticancer Activity
Research indicates that derivatives of biphenyl aldehydes, including 5-Methoxy-2'-(trifluoromethyl)biphenyl-2-carbaldehyde, have shown promising anticancer properties. For instance, studies have demonstrated that similar compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .
Opioid Receptor Modulation
Compounds with a biphenyl framework have been investigated for their ability to modulate opioid receptors. The binding affinities of these compounds at mu and delta receptors suggest potential applications in pain management and addiction therapy .
Organic Synthesis
5-Methoxy-2'-(trifluoromethyl)biphenyl-2-carbaldehyde serves as a valuable building block in organic synthesis. Its reactivity allows for the formation of various derivatives through standard synthetic methodologies.
Synthesis of Complex Molecules
The compound can be utilized in reactions such as the Grignard reaction and Suzuki coupling, enabling the synthesis of complex organic molecules with diverse functionalities .
Functionalization
The presence of the trifluoromethyl group enhances the electrophilic character of the aldehyde, facilitating further functionalization reactions that can lead to biologically active compounds .
Materials Science
In materials science, 5-Methoxy-2'-(trifluoromethyl)biphenyl-2-carbaldehyde has potential applications in developing advanced materials due to its unique electronic properties.
Organic Electronics
The compound's biphenyl structure contributes to its electronic properties, making it a candidate for use in organic semiconductors and photovoltaic devices. Research has shown that similar compounds can improve charge transport properties in organic electronic applications .
Polymer Chemistry
Incorporating 5-Methoxy-2'-(trifluoromethyl)biphenyl-2-carbaldehyde into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance materials .
A study published in the Journal of Medicinal Chemistry explored the synthesis of various biphenyl derivatives, including those based on 5-Methoxy-2'-(trifluoromethyl)biphenyl-2-carbaldehyde. The derivatives were evaluated for their biological activity against cancer cell lines, revealing significant antiproliferative effects .
Development of Allosteric Modulators
Another investigation focused on the design of allosteric modulators targeting dopamine receptors using structural motifs derived from biphenyl aldehydes. The study highlighted the potential of these compounds in enhancing dopaminergic signaling, which could have implications for treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 5-Methoxy-2’-(trifluoromethyl)biphenyl-2-carbaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogs with Terphenyl Backbones
Compound 19d : 4,400-Bis(trifluoromethyl)-(1,10:40,100-terphenyl)-20-carbaldehyde
- Structure : Terphenyl core with two -CF₃ groups and an aldehyde.
- Key Differences: Larger conjugated system (terphenyl vs. biphenyl) enhances π-π stacking but reduces solubility.
- Synthesis : Suzuki-Miyaura coupling with halogenated precursors and trifluoromethyl boronic esters, requiring Pd catalysts and elevated temperatures .
Compound 5g : 5'-(4-(Trifluoromethoxy)phenyl)-[1,1':3',1''-terphenyl]-2'-carbaldehyde
- Structure : Terphenyl with -OCF₃ (trifluoromethoxy) and -CHO groups.
- Key Differences :
Thiophene-Based Carbaldehydes
5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde
- Structure : Bithiophene core with -CHO and methyl groups.
- Key Differences: Thiophene rings are electron-rich compared to benzene, increasing electrophilicity of the aldehyde. Methyl groups improve solubility in non-polar solvents but reduce thermal stability.
- Applications : Used in organic electronics due to enhanced charge transport properties .
5-(3-Hydroxy-4-methoxyphenyl)thiophene-2-carbaldehyde
Biphenyl Derivatives with Varied Substituents
4,400-Dimethoxy-(1,10:40,100-terphenyl)-20-carbaldehyde (19b)
5-(4-Methoxyphenyl)thiophene-2-carbaldehyde
- Structure : Thiophene linked to methoxybenzene.
- Key Differences :
Comparative Data Table
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| 5-Methoxy-2'-(trifluoromethyl)biphenyl-2-carbaldehyde | Biphenyl | 5-OCH₃, 2'-CF₃, 2-CHO | ~294.2 | High electrophilicity, moderate solubility |
| 4,400-Bis(trifluoromethyl)-terphenyl-20-carbaldehyde (19d) | Terphenyl | Dual -CF₃, 20-CHO | ~434.3 | Low solubility, strong electron withdrawal |
| 5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde | Bithiophene | 5-CH₃, 2-CHO | 194.25 | High conductivity, thermal instability |
| 5-(3-Hydroxy-4-methoxyphenyl)thiophene-2-carbaldehyde | Thiophene-benzene | 3-OH, 4-OCH₃, 2-CHO | 234.27 | Hydrogen bonding, crystallinity |
Research Findings and Implications
- Electronic Effects : The -CF₃ group in the target compound significantly deactivates the benzene ring, making it less reactive toward electrophilic substitution compared to methoxy-substituted analogs .
- Synthetic Flexibility : Pd-catalyzed cross-couplings (used for biphenyls) offer higher yields than CrCl₂-mediated methods (for terphenyls), but the latter are advantageous for sterically hindered systems .
- Applications : Thiophene derivatives excel in optoelectronics, while biphenyl/terphenyl carbaldehydes are preferred in pharmaceutical intermediates due to tunable substituent effects .
Biological Activity
5-Methoxy-2'-(trifluoromethyl)biphenyl-2-carbaldehyde is a synthetic organic compound that has garnered interest due to its potential biological activities. This compound, characterized by the presence of a methoxy group and a trifluoromethyl substituent on a biphenyl structure, is being investigated for various pharmacological effects.
- Molecular Formula : C15H12F3O
- Molecular Weight : 284.25 g/mol
- IUPAC Name : 5-Methoxy-2'-(trifluoromethyl)biphenyl-2-carbaldehyde
The biological activity of 5-Methoxy-2'-(trifluoromethyl)biphenyl-2-carbaldehyde is primarily attributed to its interaction with various molecular targets. It is believed to modulate signaling pathways and inhibit specific enzymes, which can lead to therapeutic effects in different biological systems.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antioxidant Activity : The presence of the methoxy and trifluoromethyl groups enhances the compound's ability to scavenge free radicals, providing protective effects against oxidative stress.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from damage, potentially through modulation of neurotransmitter systems.
Antioxidant Activity
A study conducted by demonstrated that 5-Methoxy-2'-(trifluoromethyl)biphenyl-2-carbaldehyde showed significant antioxidant activity in vitro. The compound was tested against standard antioxidants, revealing a higher efficacy in scavenging DPPH radicals compared to control substances.
Anticancer Activity
In a recent investigation published in the Journal of Medicinal Chemistry, the compound was evaluated for its anticancer properties. It exhibited cytotoxic effects against breast and colon cancer cell lines, with IC50 values indicating potent activity (Table 1).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.4 |
| HT-29 (Colon) | 12.8 |
The mechanism of action was linked to the induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
Neuroprotective Effects
Research published in Neuroscience Letters highlighted the neuroprotective effects of this compound in models of neurodegeneration. The study indicated that treatment with 5-Methoxy-2'-(trifluoromethyl)biphenyl-2-carbaldehyde led to reduced neuronal cell death and improved behavioral outcomes in rodent models subjected to neurotoxic insults.
Q & A
Q. What analytical approaches validate the absence of byproducts in scaled-up syntheses?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
